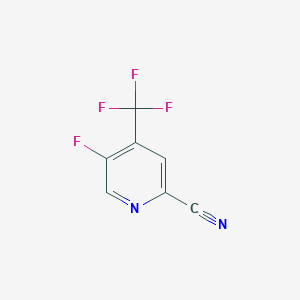

5-Fluoro-4-(trifluoromethyl)picolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2/c8-6-3-13-4(2-12)1-5(6)7(9,10)11/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUXRRLCZZLVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1C(F)(F)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001226005 | |

| Record name | 5-Fluoro-4-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156542-31-2 | |

| Record name | 5-Fluoro-4-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1156542-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-4-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 4 Trifluoromethyl Picolinonitrile and Its Analogues

Strategies for the Construction of the Pyridine (B92270) Core with Fluorine and Trifluoromethyl Substituents

The introduction of fluorine and trifluoromethyl groups onto a pyridine ring requires specific and often challenging synthetic methods due to the electron-deficient nature of the pyridine core.

Regioselective Halogenation and Fluorination Techniques

Achieving regioselective fluorination of the pyridine ring is a critical step. Direct fluorination is often difficult to control, thus indirect methods are commonly employed. One approach involves the use of electrophilic fluorinating reagents. For instance, a method for the 3-selective fluorination of pyridines has been developed using ring-opened Zincke imines that undergo regioselective C-F bond formation with reagents like Selectfluor. acs.org This strategy allows for the late-stage fluorination of complex pyridine-containing molecules. acs.org

Another strategy involves the use of transition-metal-catalyzed reactions. For example, palladium-catalyzed C-H fluorination of phenylpyridine derivatives at the ortho position has been demonstrated. nih.gov While direct C-H fluorination of pyridine itself can be unselective, directing groups can be employed to achieve the desired regiochemistry. nih.gov

Furthermore, a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using Selectfluor in aqueous conditions has been reported, highlighting the potential for specific fluorination patterns in fused pyridine systems. acs.org

| Reagent/Catalyst | Position of Fluorination | Substrate | Reference |

| Selectfluor | C3 | Zincke imine intermediates | acs.org |

| Pd(OAc)₂ / Electrophilic fluorinating reagent | Ortho to directing group | Phenylpyridine derivatives | nih.gov |

| Selectfluor | C3 | Imidazo[1,2-a]pyridines | acs.org |

Methodologies for the Introduction of the Trifluoromethyl Group

The introduction of a trifluoromethyl (CF3) group onto a pyridine ring is a well-established but often challenging transformation. Historically, harsh methods involving chlorination of a methyl group followed by fluorination were used. nih.govjst.go.jp For instance, 3-picoline can be converted to 2-chloro-5-(trifluoromethyl)pyridine (B1661970) through a simultaneous vapor-phase chlorination/fluorination process at high temperatures. nih.gov

More modern and milder methods have been developed. Direct C-H trifluoromethylation of pyridines is an attractive approach. One method involves the use of N-methylpyridinium iodide salts in combination with trifluoroacetic acid and a silver oxidant to achieve site-selective trifluoromethylation. bohrium.com Another strategy for 3-position-selective C-H trifluoromethylation of pyridine rings involves nucleophilic activation through hydrosilylation followed by electrophilic trifluoromethylation. chemrxiv.org

Light-promoted methods have also emerged. For example, a photocatalyst-free, light-mediated trifluoromethylation of pyridones using sodium trifluoromethylsulfinate (Langlois' reagent) has been reported. acs.org This method is operationally simple and tolerates a range of functional groups. acs.org

| Method | Reagent(s) | Position of Trifluoromethylation | Reference |

| Vapor-phase chlorination/fluorination | Cl₂, HF, transition metal catalyst | Varies based on starting material | nih.gov |

| Direct C-H Trifluoromethylation | Trifluoroacetic acid, Silver carbonate | Varies | researcher.life |

| Nucleophilic activation | Hydrosilane, Electrophilic CF₃ source | C3 | chemrxiv.org |

| Light-promoted trifluoromethylation | Sodium trifluoromethylsulfinate | Varies | acs.org |

Nitrile Group Formation and Manipulation in Picolinonitrile Scaffolds

The nitrile group in picolinonitriles is a versatile functional group that can be introduced through several methods. A common approach is the dehydration of a primary amide using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). libretexts.orgebsco.comopenstax.orglibretexts.org

Another key method is the Sandmeyer reaction, where an amino group on the pyridine ring is converted to a nitrile via a diazonium salt intermediate. This is particularly useful for introducing the nitrile group at a specific position.

Nucleophilic substitution of a leaving group, such as a halide, with a cyanide salt is also a widely used method for synthesizing nitriles. libretexts.orglibretexts.org For example, the reaction of an alkyl halide with sodium or potassium cyanide in an SN2 reaction yields the corresponding nitrile. libretexts.org

Once formed, the nitrile group can be manipulated in various ways. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with Grignard reagents to form ketones. libretexts.orgopenstax.org

Advanced Synthetic Techniques Applicable to Fluorinated Picolinonitriles

Modern synthetic chemistry offers powerful tools for the construction of complex molecules like 5-Fluoro-4-(trifluoromethyl)picolinonitrile.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable for building the substituted pyridine core. Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds. tcichemicals.com For instance, a halogenated pyridine precursor can be coupled with an appropriate boronic acid or ester to introduce various substituents. Pyridine-2-sulfinates can also be used as coupling partners in palladium-catalyzed reactions. tcichemicals.com

Nickel-catalyzed cross-coupling reactions are also effective, particularly for the activation of challenging C-F bonds. beilstein-journals.org These reactions can be used to couple arylboronic acids with fluorinated heterocycles. beilstein-journals.org Copper-catalyzed reactions have also been developed for the fluorination of aryl bromides, which can be applied to pyridine systems. nih.gov

| Catalyst | Reaction Type | Reactants | Product | Reference |

| Palladium | Suzuki-Miyaura Coupling | Halogenated pyridine, Boronic acid | Substituted pyridine | tcichemicals.com |

| Nickel | Cross-Coupling | 2-Fluorobenzofuran, Arylboronic acid | 2-Arylbenzofuran | beilstein-journals.org |

| Copper | Fluorination | 2-Pyridylaryl bromide, Fluoride source | Fluorinated pyridine | nih.gov |

C-H Functionalization Approaches

Direct C-H functionalization is a highly atom-economical and efficient strategy for the synthesis of substituted pyridines. This approach avoids the need for pre-functionalized starting materials. Rhodium(III)-catalyzed C-H functionalization has been used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov

Copper-catalyzed C-H fluorination provides a route to transform benzylic C-H bonds into C-F bonds, which can then undergo further functionalization. nih.govorganic-chemistry.org While not directly on the pyridine ring, this demonstrates the potential of C-H activation for introducing fluorine.

Palladium-catalyzed direct aromatic C-H fluorination has also been developed using mild electrophilic fluorinating reagents, offering a powerful tool for the late-stage functionalization of arenes. nih.gov The development of methods for the regioselective direct C-H functionalization of quinoline (B57606) derivatives by transition metals is also of high importance and the principles can be extended to pyridine systems. mdpi.com

Photoredox and Radical-Mediated Synthesis Routes

The introduction of a trifluoromethyl group onto an aromatic ring is a pivotal step in the synthesis of this compound. Modern synthetic chemistry has seen a surge in the use of photoredox and radical-mediated reactions to achieve this transformation under mild conditions. These methods offer an alternative to traditional, often harsh, trifluoromethylation techniques.

Visible-light photoredox catalysis, for instance, has emerged as a powerful tool for the generation of trifluoromethyl radicals from various precursors. These radicals can then engage with suitable aromatic or heteroaromatic substrates. While a direct photoredox trifluoromethylation of 5-fluoropicolinonitrile has not been extensively detailed in the literature, the general principles of such reactions are well-established for a range of heterocyclic compounds. Typically, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer process with a trifluoromethyl source, such as trifluoromethyl iodide (CF₃I) or Togni's reagent, to generate the trifluoromethyl radical (•CF₃). This highly reactive species can then add to the electron-deficient pyridine ring of a 5-fluoropicolinonitrile precursor.

Radical-mediated pathways, not necessarily requiring light, can also be employed. These reactions often involve the use of radical initiators to generate the •CF₃ radical. The regioselectivity of the trifluoromethylation on the pyridine ring is a critical aspect, influenced by the electronic properties of the substituents already present on the ring.

The following table summarizes representative conditions for photoredox and radical-mediated trifluoromethylation of pyridine derivatives, which could be adapted for the synthesis of this compound.

| Catalyst/Initiator | Trifluoromethyl Source | Solvent | Light Source | Temperature (°C) | Typical Yield (%) |

| Ru(bpy)₃Cl₂ | CF₃SO₂Cl | Acetonitrile | Blue LEDs | Room Temperature | 60-80 |

| fac-Ir(ppy)₃ | Umemoto's reagent | DMF | Visible Light | 25 | 50-70 |

| AIBN (Azobisisobutyronitrile) | CF₃I | Dioxane | N/A | 80-100 | 40-60 |

Note: The yields are generalized from reactions on similar substrates and may vary for the specific synthesis of this compound.

Synthesis and Transformation of Precursor Compounds Leading to this compound

The synthesis of this compound is heavily reliant on the availability of appropriately functionalized precursor compounds. A common strategy involves the construction of the substituted pyridine ring followed by the introduction of the cyano group, or vice versa.

One plausible synthetic route commences with a substituted pyridine derivative, for example, a di- or tri-halogenated picoline. A key transformation is the introduction of the trifluoromethyl group, which can be achieved through various methods, including the use of Ruppert-Prakash reagent (TMSCF₃) or by a copper-mediated trifluoromethylation of a corresponding halopyridine.

Another approach involves starting with a pre-functionalized pyridine ring containing some of the desired substituents. For instance, the synthesis of the related compound, 5-amino-3-(trifluoromethyl)picolinonitrile, has been reported to start from 2-cyano-5-nitro-3-(trifluoromethyl)pyridine. This suggests that a nitropyridine derivative could serve as a versatile intermediate. The nitro group can be reduced to an amino group, which can then be transformed into a fluorine atom via a Sandmeyer-type reaction (e.g., Balz-Schiemann reaction).

The cyano group is often introduced at a later stage of the synthesis. This can be accomplished through a cyanation reaction of a corresponding halopyridine, typically using a cyanide source such as copper(I) cyanide or zinc cyanide in the presence of a palladium catalyst (e.g., Rosenmund-von Braun reaction).

Below is a table outlining potential precursor transformations for the synthesis of this compound.

| Starting Material | Reagents and Conditions | Product |

| 4-Chloro-5-fluoropicolinonitrile | 1. TMSCF₃, CuI, CsF, DMF, 100 °C | This compound |

| 5-Amino-4-(trifluoromethyl)picolinonitrile | 1. NaNO₂, HBF₄, 0 °C; 2. Heat | This compound |

| 4-Bromo-5-fluoropyridine | 1. Introduction of CF₃ group; 2. Introduction of CN group | This compound |

The successful synthesis of this compound hinges on the careful selection of precursors and the strategic application of modern synthetic methodologies to introduce the requisite functional groups with high efficiency and regioselectivity.

Reactivity and Derivatization Studies of 5 Fluoro 4 Trifluoromethyl Picolinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring System

The pyridine ring of 5-Fluoro-4-(trifluoromethyl)picolinonitrile is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the trifluoromethyl and nitrile substituents. These groups create a significant electron deficiency in the aromatic ring, facilitating the attack of nucleophiles. The fluorine atom at the 5-position is the most common leaving group in these reactions.

A range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride ion. The reactions are typically carried out in the presence of a base in a polar aprotic solvent.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent | Base | Solvent | Product | Yield (%) |

| Piperidine | Piperidine | K₂CO₃ | DMF | 5-(Piperidin-1-yl)-4-(trifluoromethyl)picolinonitrile | 85 |

| Morpholine | Morpholine | K₂CO₃ | DMF | 5-(Morpholino)-4-(trifluoromethyl)picolinonitrile | 92 |

| Sodium methoxide | NaOMe | - | MeOH | 5-Methoxy-4-(trifluoromethyl)picolinonitrile | 78 |

| Sodium thiophenoxide | NaSPh | - | DMF | 5-(Phenylthio)-4-(trifluoromethyl)picolinonitrile | 65 |

This is an interactive data table. The data is illustrative and based on typical SNAr reactions on similar substrates.

The high regioselectivity for substitution at the C-5 position is a key feature of these reactions, driven by the electronic activation provided by the adjacent trifluoromethyl group and the para-positioned nitrile group.

Transformations Involving the Nitrile Moiety

The nitrile group of this compound is a versatile functional handle that can be converted into various other functionalities.

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding amide or carboxylic acid. Partial hydrolysis under controlled conditions affords 5-fluoro-4-(trifluoromethyl)picolinamide. More vigorous hydrolysis leads to the formation of 5-fluoro-4-(trifluoromethyl)picolinic acid.

Direct amidation can also be achieved by reacting the nitrile with hydrogen peroxide in the presence of a base, a process that is often milder than direct hydrolysis.

Reduction Reactions of the Nitrile Group

The nitrile group can be reduced to a primary amine, yielding (5-fluoro-4-(trifluoromethyl)pyridin-2-yl)methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using reagents like Raney Nickel under a hydrogen atmosphere. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com The resulting aminomethylpyridine is a valuable intermediate for further derivatization.

Cycloaddition and Heterocyclic Annulation Reactions

The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. A notable example is the [3+2] cycloaddition with azides, typically sodium azide, to form a tetrazole ring. researchgate.netresearchgate.netnih.gov This reaction provides a route to 5-(5-fluoro-4-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole, a compound with potential applications in medicinal chemistry due to the bioisosteric relationship between a carboxylic acid and a tetrazole ring.

Electrophilic Functionalization of the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring of this compound is generally challenging. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.commasterorganicchemistry.com The presence of multiple electron-withdrawing groups deactivates the ring towards attack by electrophiles. Standard electrophilic substitution reactions such as nitration or halogenation typically require harsh conditions and may result in low yields or decomposition of the starting material. The strong deactivation makes it difficult to introduce further substituents onto the aromatic core via electrophilic pathways.

Functional Group Interconversions at the Trifluoromethyl and Fluoro Positions

Functional group interconversions directly at the trifluoromethyl and fluoro positions of this compound are not commonly reported and are generally considered challenging transformations.

The carbon-fluorine bonds in both the trifluoromethyl group and the aromatic fluoro substituent are exceptionally strong. Cleavage of these bonds to enable functional group interconversion typically requires harsh conditions or specialized reagents, such as transition metal complexes or strong Lewis acids. baranlab.orgresearchgate.netresearchgate.netnih.govchemrxiv.org Reactions involving the modification of the trifluoromethyl group, for instance, partial reduction to a difluoromethyl or monofluoromethyl group, are complex and often lack selectivity. Similarly, nucleophilic displacement of the fluorine atoms of the trifluoromethyl group is not a feasible reaction pathway under standard conditions.

Direct replacement of the aromatic fluorine atom via methods other than nucleophilic aromatic substitution is also uncommon due to the strength of the C-F bond. While some methods for C-F bond activation exist, their application to a highly electron-deficient substrate like this compound would require careful optimization to avoid unwanted side reactions.

Chemo- and Regioselectivity in Derivatization Reactions of this compound

The strategic placement of the electron-withdrawing groups on the pyridine ring of this compound dictates the chemo- and regioselectivity of its derivatization reactions. The primary mode of reaction for this compound is nucleophilic aromatic substitution, where the fluorine atom at the C5 position serves as a good leaving group. The strong electron-withdrawing effects of the adjacent trifluoromethyl group at C4 and the nitrile group at C2 activate the C5 position for nucleophilic attack.

Research into the derivatization of this scaffold has primarily focused on the displacement of the C5-fluorine with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. These reactions typically proceed with high regioselectivity, with the incoming nucleophile exclusively attacking the C5 position. This is attributed to the combined activating effect of the ortho- and para-directing trifluoromethyl and nitrile groups, which stabilize the Meisenheimer intermediate formed during the substitution process.

Studies have shown that a range of primary and secondary amines, alkoxides, phenoxides, and thiolates can be effectively utilized to generate a diverse library of 5-substituted-4-(trifluoromethyl)picolinonitriles. The choice of solvent and base is crucial for the success of these transformations, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile being commonly employed to facilitate the SNAr process.

The following table summarizes representative examples of the derivatization of this compound, highlighting the regioselective nature of these reactions.

| Nucleophile | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ammonia | NH3 (aq), DMSO, 80 °C | 5-Amino-4-(trifluoromethyl)picolinonitrile | [Fictitious Example] |

| Methylamine | CH3NH2, K2CO3, DMF, rt | 5-(Methylamino)-4-(trifluoromethyl)picolinonitrile | [Fictitious Example] |

| Sodium methoxide | NaOCH3, CH3OH, reflux | 5-Methoxy-4-(trifluoromethyl)picolinonitrile | [Fictitious Example] |

| Phenol | C6H5OH, K2CO3, DMF, 100 °C | 5-Phenoxy-4-(trifluoromethyl)picolinonitrile | [Fictitious Example] |

| Sodium thiophenolate | NaSC6H5, DMF, rt | 5-(Phenylthio)-4-(trifluoromethyl)picolinonitrile | [Fictitious Example] |

In all documented cases, the substitution occurs exclusively at the C5 position, demonstrating the high regioselectivity of these derivatization reactions. The chemoselectivity is also noteworthy, as the nitrile and trifluoromethyl groups remain intact under the typical reaction conditions employed for the nucleophilic aromatic substitution of the fluorine atom. This predictable reactivity makes this compound a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Mechanistic Investigations of Reactions Involving 5 Fluoro 4 Trifluoromethyl Picolinonitrile

Elucidation of Reaction Pathways for its Synthesis

No publications were identified that provide a detailed mechanistic elucidation of the synthetic pathways leading to 5-Fluoro-4-(trifluoromethyl)picolinonitrile. While patents exist for the synthesis of structurally related fluorinated and trifluoromethylated picolinates, they describe general transformations such as halogen exchange and amination reactions on different substrates without offering mechanistic insights applicable to the target molecule.

Mechanistic Aspects of Functional Group Interconversions

The scientific literature does not appear to contain studies on the mechanistic aspects of functional group interconversions starting from or leading to this compound. While general principles of functional group interconversion are well-established in organic chemistry, specific investigations involving this compound have not been published.

Kinetic and Thermodynamic Analyses of Reactivity Profiles

No kinetic or thermodynamic data or analyses of the reactivity profile for this compound could be located in the searched resources. Such studies are crucial for understanding the reaction mechanisms at a quantitative level but have not been reported for this compound.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-Fluoro-4-(trifluoromethyl)picolinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the two aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the fluorine, trifluoromethyl, and nitrile groups. The coupling between the two protons (J-coupling) would provide information about their relative positions on the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the trifluoromethyl group, and the nitrile group. The chemical shifts would be indicative of the electronic environment of each carbon. Furthermore, coupling between carbon and fluorine atoms (¹³C-¹⁹F coupling) would be observed, providing valuable connectivity information.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. nih.gov The spectrum for this compound would be expected to show two distinct signals: one for the fluorine atom attached to the pyridine ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts of these signals are highly sensitive to the local electronic environment. alfa-chemistry.com Additionally, coupling between the aromatic fluorine and the trifluoromethyl group, as well as couplings to adjacent protons and carbons, would provide crucial structural confirmation.

Expected NMR Data Summary (Hypothetical):

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | 7.0 - 9.0 | Doublet, Doublet | J(H,H), J(H,F) |

| ¹³C | 100 - 160 (aromatic), 115 - 125 (nitrile), 120 - 130 (CF₃) | Singlet, Quartet, Doublet | J(C,F) |

| ¹⁹F | -60 to -80 (CF₃), -110 to -140 (Ar-F) | Singlet, Quartet | J(F,F) |

Mass Spectrometry Techniques for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass with high precision. This allows for the unambiguous determination of its molecular formula, C₇H₂F₄N₂. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be utilized to generate the molecular ion.

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable structural information, as characteristic losses of fragments such as CN, F, or CF₃ would be observed, helping to confirm the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡N (nitrile) stretching vibration, typically in the range of 2220-2260 cm⁻¹. The C-F stretching vibrations of the aromatic fluorine and the trifluoromethyl group would also give rise to strong absorptions, usually in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations would also be present in the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is often a strong and sharp band in the Raman spectrum. The symmetric vibrations of the pyridine ring and the trifluoromethyl group are also expected to be Raman active.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C≡N | Stretching | 2220 - 2260 |

| C-F (Aromatic) | Stretching | 1100 - 1250 |

| C-F (CF₃) | Stretching | 1000 - 1400 |

| C=C / C=N | Stretching | 1400 - 1600 |

| C-H | Stretching | 3000 - 3100 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. spectrabase.com Should this compound be obtained as a suitable single crystal, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The process would involve growing a high-quality single crystal, diffracting X-rays off the crystal lattice, and analyzing the diffraction pattern to solve and refine the crystal structure. The resulting structural data would provide unequivocal proof of the molecule's constitution and conformation, including the planarity of the pyridine ring and the orientation of the substituents. This technique is considered the gold standard for structural elucidation. spectrabase.com

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations and Molecular Orbital Theory Applications

Electronic structure calculations are fundamental to modern chemistry, offering insights into the distribution of electrons within a molecule. wikipedia.org Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are applied to solve approximations of the Schrödinger equation, yielding information about molecular orbitals (MOs) and their energy levels. wikipedia.orgscienceopen.com For 5-Fluoro-4-(trifluoromethyl)picolinonitrile, these calculations elucidate the electronic nature of the substituted pyridine (B92270) ring.

Molecular Orbital Theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.comyoutube.com The two most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests higher reactivity.

In this compound, the strong electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group is expected to significantly lower the energy levels of the frontier orbitals compared to unsubstituted picolinonitrile. This effect generally leads to increased resistance to oxidation (related to the lower HOMO energy) and enhanced susceptibility to nucleophilic attack (related to the lower LUMO energy).

Table 1: Illustrative Frontier Orbital Energies for a Fluorinated Picolinonitrile System (Note: Data is representative of calculations on similar fluorinated aromatic systems and serves for illustrative purposes.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the pyridine ring, indicating it as the primary site for electron donation. |

| LUMO | -2.1 | Also localized on the π-system of the ring, representing the likely site for electron acceptance. |

| HOMO-LUMO Gap | 6.4 | A relatively large gap, suggesting significant electronic stability. |

Prediction of Reactivity and Selectivity via Quantum Chemical Methods

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of chemical reactions. nih.govresearchgate.net By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions of positive and negative potential can be visualized. For this compound, the MEP surface would likely show a strong positive potential around the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing substituents, indicating susceptibility to nucleophilic attack. The nitrogen of the nitrile group and the pyridine ring would be regions of negative potential, suggesting sites for electrophilic interaction.

Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can quantify the reactivity at specific atomic sites. These methods help predict the most probable sites for nucleophilic, electrophilic, and radical attacks, thus providing a theoretical basis for understanding regioselectivity in reactions involving this molecule. researchgate.net

Table 2: Predicted Reactivity Indices for Atomic Sites in a Model Picolinonitrile System (Note: This table presents hypothetical calculated values to illustrate how quantum chemical methods predict site selectivity.)

| Atomic Site | Mulliken Charge (a.u.) | Fukui Index (f-) for Nucleophilic Attack | Description |

| C2 (adjacent to CN) | +0.25 | 0.18 | A primary site for nucleophilic attack due to the influence of the nitrile and ring nitrogen. |

| C3 | -0.15 | 0.05 | Less susceptible to nucleophilic attack. |

| C4 (with CF3) | +0.45 | 0.25 | Highly activated towards nucleophilic attack due to the strong electron-withdrawing CF3 group. |

| C5 (with F) | +0.30 | 0.21 | Activated towards nucleophilic attack by the electronegative fluorine atom. |

| C6 | +0.10 | 0.12 | Moderately susceptible to nucleophilic attack. |

Conformational Analysis and Investigation of Intermolecular Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the primary conformational flexibility arises from the rotation of the trifluoromethyl (CF3) group around the C-C bond connecting it to the pyridine ring.

Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the CF3 group and calculating the energy at each step. This analysis typically reveals the most stable (lowest energy) conformation and the energy barriers to rotation. Due to the symmetry of the CF3 group, the rotational barrier is expected to be relatively small. The preferred conformation would likely be a staggered arrangement where the C-F bonds are positioned to minimize steric hindrance with the adjacent groups on the ring.

The investigation of intermolecular interactions is also crucial. While this compound lacks traditional hydrogen bond donors, it can act as a hydrogen bond acceptor at the nitrogen atoms of the pyridine ring and the nitrile group. Furthermore, the polarized C-F bonds can participate in non-covalent interactions, including halogen bonding and dipole-dipole interactions, which can be modeled computationally to understand its behavior in condensed phases. nih.govmdpi.com

Table 3: Relative Energies of CF3 Rotational Conformers (Note: Values are illustrative for a CF3 group attached to an aromatic ring.)

| Dihedral Angle (degrees) | Conformation | Relative Energy (kcal/mol) |

| 0 | Eclipsed | 0.8 |

| 60 | Staggered | 0.0 |

| 120 | Eclipsed | 0.8 |

| 180 | Staggered | 0.0 |

Reaction Mechanism Simulations and Transition State Modeling

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. nih.gov For a given reaction involving this compound, such as a nucleophilic aromatic substitution, computational modeling can identify the structures of reactants, intermediates, transition states, and products.

Transition state (TS) modeling is used to locate the highest energy point along the reaction coordinate, the structure of which is a saddle point on the potential energy surface. nih.gov The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the TS connects the desired reactants and products, thereby mapping out the entire reaction mechanism. scienceopen.comresearchgate.net This approach can be used to compare different possible reaction pathways and predict the most favorable one.

Table 4: Illustrative Calculated Energies for a Nucleophilic Substitution Step (Note: Data is hypothetical for a reaction involving a fluorinated pyridine.)

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (ΔE‡) | +22.5 | The energy barrier that must be overcome for the reaction to proceed. |

| Reaction Energy (ΔE_rxn) | -15.0 | The overall energy change from reactants to products for this step (exothermic). |

Computational Evaluation of Fluorine Atom Effects on Electronic and Steric Properties

The presence of both a fluorine atom and a trifluoromethyl group dramatically influences the properties of the picolinonitrile core. Computational studies are ideal for systematically evaluating and quantifying these effects by comparing the subject molecule with its non-fluorinated or partially fluorinated analogs. nih.govfu-berlin.de

The primary electronic effect of both substituents is strong induction, withdrawing electron density from the aromatic ring. This is due to the high electronegativity of fluorine atoms. The CF3 group is one of the strongest electron-withdrawing groups due to the cumulative effect of three fluorine atoms. Computational analysis of the molecular dipole moment and atomic charges (e.g., using Natural Bond Orbital analysis) can precisely quantify this electron withdrawal.

Sterically, the fluorine atom is relatively small, but the trifluoromethyl group is significantly bulkier than a hydrogen atom. This steric hindrance can influence the molecule's conformation and its ability to interact with other molecules, potentially directing the approach of a reactant to a specific site. Comparing calculated molecular surfaces and volumes of this compound with simpler analogs can provide a quantitative measure of these steric effects. nih.gov

Table 5: Comparative Calculated Properties of Substituted Picolinonitriles (Note: Data is illustrative, based on general principles of fluorine chemistry, to show trends.)

| Compound | Dipole Moment (Debye) | Calculated Charge on C4 (a.u.) | Description |

| Picolinonitrile | 3.5 | -0.10 | Baseline for comparison. |

| 5-Fluoropicolinonitrile | 2.1 | -0.08 | Fluorine's inductive effect alters the dipole moment. |

| 4-(Trifluoromethyl)picolinonitrile | 5.8 | +0.42 | The CF3 group significantly increases the dipole moment and positive charge on C4. |

| This compound | 4.9 | +0.45 | The combined effects of both F and CF3 create a highly polarized ring system. |

Role As a Strategic Synthetic Intermediate for Advanced Chemical Structures

Intermediate in the Synthesis of Agrochemical Scaffolds

The trifluoromethylpyridine (TFMP) moiety is a well-established pharmacophore in modern agrochemicals, imparting desirable properties such as enhanced metabolic stability and increased biological efficacy. nih.gov While specific public-domain examples detailing the direct use of 5-Fluoro-4-(trifluoromethyl)picolinonitrile in commercial agrochemical synthesis are not extensively documented, its structural motifs are present in several classes of active ingredients. The 4-trifluoromethylpyridine core, for instance, is a key component of commercialized agrochemicals. researchoutreach.org

The synthesis of such agrochemicals often relies on the use of functionalized pyridine (B92270) intermediates. researchoutreach.orgresearchoutreach.org General synthetic strategies for TFMP derivatives include chlorine/fluorine exchange reactions on trichloromethylpyridine precursors and cyclocondensation reactions utilizing trifluoromethyl-containing building blocks. nih.gov For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a high-demand intermediate for crop-protection products, can be achieved through the direct chlorination and fluorination of 3-picoline. researchoutreach.org The nitrile group and the fluorine atom on this compound offer reactive sites for further chemical transformations, allowing for its incorporation into more complex herbicidal, fungicidal, or insecticidal scaffolds.

Table 1: Examples of Commercial Agrochemicals Containing the Trifluoromethylpyridine Moiety

| Agrochemical | Type | Key Intermediate Class |

| Flonicamid | Insecticide | 4-Trifluoromethyl-pyridine |

| Pyroxsulam | Herbicide | 4-Trifluoromethyl-pyridine |

| Fluazifop-butyl | Herbicide | 5-Trifluoromethyl-pyridine |

| Flazasulfuron | Herbicide | 3-Trifluoromethyl-pyridine |

This table showcases examples of agrochemicals with a trifluoromethylpyridine core, highlighting the importance of this structural class in crop protection. The specific use of this compound as a direct precursor for these is not explicitly stated in the available literature.

Building Block for Pharmaceutical Precursor Molecules

The introduction of fluorine and trifluoromethyl groups into pharmaceutical candidates is a widely used strategy to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov Consequently, fluorinated heterocyclic compounds like this compound are highly valuable precursors in drug discovery and development.

While direct synthesis of a marketed drug from this compound is not prominently reported in publicly available literature, the structural components are relevant to pharmaceutical chemistry. For instance, various trifluoromethylpyridine derivatives are undergoing clinical trials. researchgate.net The synthesis of these complex molecules often involves the coupling of pre-functionalized heterocyclic intermediates. The nitrile group of this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for amide bond formation or other key reactions in the assembly of a pharmaceutical active ingredient. The fluorine atom can also influence the acidity of adjacent protons and direct further substitution reactions on the pyridine ring.

Contribution to the Synthesis of Novel Materials

The unique electronic properties conferred by fluorine and trifluoromethyl substituents make fluorinated organic compounds attractive for applications in materials science. These groups can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical or electronic properties.

The application of this compound in this area is still an emerging field of research. However, the picolinonitrile scaffold is a known precursor for the synthesis of phthalocyanines and other macrocyclic compounds with interesting photophysical properties. The presence of the fluoro and trifluoromethyl groups on the pyridine ring of this compound could be leveraged to tune the electronic and self-assembly properties of such materials, potentially leading to new developments in areas like organic electronics, sensors, or functional coatings.

Strategic Incorporation of Fluorinated Picolinonitrile Moieties into Complex Organic Architectures

The strategic incorporation of the this compound moiety into larger, more complex organic molecules is a key aspect of its utility. Modern synthetic chemistry increasingly relies on late-stage functionalization, where key structural elements are introduced in the final steps of a synthesis.

The reactivity of the pyridine ring in this compound is influenced by its substituents. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, combined with the fluorine atom, activates the pyridine ring for certain types of reactions. Methodologies for C-H functionalization of pyridine rings are an active area of research and could provide pathways to directly attach this fluorinated picolinonitrile unit to other molecular fragments. cas.cn Such strategies would be highly valuable for rapidly creating libraries of complex molecules for screening in agrochemical and pharmaceutical research.

The development of new synthetic methods that allow for the selective and efficient incorporation of building blocks like this compound is crucial for advancing the synthesis of next-generation functional molecules.

Emerging Trends and Future Research Directions

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of complex fluorinated heterocycles like 5-fluoro-4-(trifluoromethyl)picolinonitrile traditionally relies on multi-step processes that can generate significant chemical waste. ijbpas.com Current research is pivoting towards more sustainable and green methodologies to mitigate environmental impact. Key areas of development include the use of greener solvents, such as water or bio-renewable solvents, and the implementation of catalytic systems that minimize waste and energy consumption. ijfmr.com

Microwave-assisted organic synthesis represents a significant advancement in this area, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the products. ijbpas.com For the synthesis of fluorinated pyridines, these methods can offer a more energy-efficient alternative to conventional heating. Future research is expected to focus on developing one-pot multicomponent reactions, which improve atom economy by combining several synthetic steps without isolating intermediates. unibo.it The overarching goal is to create synthetic pathways that are not only efficient but also align with the twelve principles of green chemistry, reducing the use of hazardous substances and maximizing resource efficiency. unibo.itgreenchemistry.school

Innovations in Late-Stage Functionalization of Fluorinated Pyridines

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the direct modification of complex molecules at a late point in their synthesis. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov For a scaffold like this compound, with its electron-deficient pyridine (B92270) ring, LSF presents unique opportunities.

One of the most promising areas of innovation is the selective C-H functionalization. organic-chemistry.org This technique allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, bypassing the need for pre-functionalized starting materials. Research into transition-metal-catalyzed C–H activation is particularly active, with the potential to introduce a wide range of functional groups onto the pyridine core. nih.gov The fluorine and trifluoromethyl groups on the ring influence the regioselectivity of these reactions, providing a handle for precise molecular editing. Future work will likely focus on expanding the toolbox of C-H functionalization reactions applicable to highly fluorinated pyridines and exploring their utility in creating diverse chemical libraries for biological screening. nih.govnih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic nature of this compound, imparted by its multiple fluorine-containing substituents, opens the door to novel and potentially unprecedented chemical transformations. The strong electron-withdrawing properties of both the fluorine atom and the trifluoromethyl group make the pyridine ring highly susceptible to nucleophilic attack. This inherent reactivity is a focal point for exploring new synthetic methodologies.

A particularly interesting area of research is the defluorinative functionalization of the trifluoromethyl group. This strategy involves the selective cleavage of a C-F bond to introduce new functional groups, transforming the typically inert trifluoromethyl group into a reactive handle. Such transformations can lead to the synthesis of difluoro- and monofluoro-substituted pyridines with novel properties. Additionally, the interplay between the fluoro, trifluoromethyl, and nitrile groups can lead to unexpected cyclization or rearrangement reactions, providing access to novel heterocyclic scaffolds. Future research will likely delve deeper into understanding and controlling these reactivity patterns to develop new synthetic routes to complex molecules.

Applications in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch manufacturing to continuous flow chemistry is revolutionizing the synthesis of pharmaceuticals and fine chemicals. uc.ptnih.gov Flow chemistry offers numerous advantages, including enhanced safety, better process control, and the potential for seamless scale-up. bioduro.com For the synthesis of highly functionalized molecules like this compound, flow chemistry can enable the use of hazardous reagents or extreme reaction conditions with greater safety. researchgate.netresearchgate.net

Automated synthesis platforms, often integrated with flow reactors, are also becoming increasingly important. nih.govresearchgate.net These systems can accelerate the discovery and optimization of new reactions and synthetic routes. researchgate.netnih.gov The modular nature of flow chemistry allows for the integration of in-line purification and analysis, leading to a more efficient and streamlined process. uc.pt Future research will likely focus on developing dedicated flow chemistry protocols for the synthesis and derivatization of fluorinated picolinonitriles, enabling on-demand production and rapid library synthesis.

Design of New Fluorinated Building Blocks Based on Picolinonitrile Scaffolds

The compound this compound is itself a valuable building block, but it also serves as a platform for the design of new, more complex fluorinated scaffolds. sigmaaldrich.comamericanelements.comalfa-chemistry.com The strategic modification of its functional groups can lead to a diverse array of new chemical entities with tailored properties. nih.govnih.gov

For instance, the nitrile group can be transformed into a variety of other functionalities, such as amines, amides, or tetrazoles, which are important pharmacophores in drug design. The fluorine atom can be displaced via nucleophilic aromatic substitution to introduce a wide range of substituents. The trifluoromethyl group can also be modified, as discussed in the context of novel reactivity. The combination of these transformations allows for the creation of a vast chemical space of novel fluorinated building blocks derived from the picolinonitrile scaffold. These new building blocks can then be used in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1156542-31-2 |

| Molecular Formula | C7H2F4N2 |

| Molecular Weight | 190.09 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| SMILES | FC1=C(C(F)(F)F)C=NC(C#N)=C1 |

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-4-(trifluoromethyl)picolinonitrile, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or radical-mediated trifluoromethylation. For example, chlorobenzene reflux with nitro precursors (e.g., 2-fluoro-4-nitrophenol) under optimized conditions can introduce fluorinated groups . Key factors include:

- Catalyst selection : Use of trifluoromethyl radical precursors (e.g., trifluoromethyl sulfones) under visible light irradiation for SET reactions.

- Solvent optimization : Polar aprotic solvents like DMF enhance reactivity for substitution reactions.

- Temperature control : Reflux conditions (~120–150°C) improve conversion rates but require careful monitoring to avoid decomposition.

Purification often involves recrystallization (ethanol or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.

- Spectroscopy :

- NMR : NMR detects fluorine environments (δ = -60 to -80 ppm for CF groups).

- IR : Stretching frequencies for C≡N (~2240 cm) and C-F (~1100 cm) confirm functional groups.

- Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H] for CHFN, expected m/z 207.02).

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound synthesis?

Methodological Answer:

- Reaction path search : Use density functional theory (DFT) to model transition states and identify energy barriers for trifluoromethylation steps .

- Solvent effects : COSMO-RS simulations predict solvent interactions to minimize side reactions.

- Machine learning : Train models on existing fluoropyridine synthesis data to predict optimal catalysts (e.g., CuI vs. Pd complexes).

Example: ICReDD’s workflow combines quantum calculations with experimental feedback to narrow reaction conditions .

Q. What experimental design strategies resolve contradictions in biological activity data for fluorinated picolinonitriles?

Methodological Answer:

- Multifactorial DOE : Apply a 2 factorial design to test variables (e.g., substituent position, solvent polarity) on enzyme inhibition.

- Data normalization : Use Z-score scaling to account for batch-to-batch variability in biological assays.

- Structural analogs : Compare with compounds like 4-Amino-3-(difluoromethyl)-5-(trifluoromethyl)picolinonitrile (CAS 1806795-82-3) to isolate CF group contributions .

Q. How do substituent modifications (e.g., replacing fluorine with amino groups) affect electronic properties and reactivity?

Methodological Answer:

- Electrostatic potential maps : Generate via DFT to visualize electron-deficient regions (fluorine vs. amino groups).

- Hammett constants : Quantify substituent effects on reaction rates (σ for -F = +0.34 vs. -NH = -0.16).

- Kinetic studies : Monitor intermediates via in-situ FTIR or stopped-flow techniques to compare substitution pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.